methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate is synthesized through various methods, including oriented synthesis and reactions involving phenyl acetylene, sodium azide, and methyl iodide. The approaches highlight easy availability of starting materials, high stereoselectivity, and good overall yield (Liu et al., 2015).
- Structural and Luminescence Studies : The compound has been used in the synthesis and characterization of Cd(II) and Zn(II) complexes. An interesting phenomenon of in situ decarboxylic reaction was observed, contributing to the understanding of luminescence in these complexes (Zhao et al., 2014).
Applications in Heterocyclic Chemistry
- Heterocyclic Compound Synthesis : It serves as an intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazoles and pyrazoles, highlighting its role in creating biologically active substances with a wide action spectrum (Hotsulia & Fedotov, 2019).
- Polymer-Supported Synthesis : The compound is instrumental in polymer-supported synthesis, especially in developing 1,2,4-triazoles using 1,3-oxazolium-5-olates as intermediates, showcasing its utility in combinatorial chemistry (Samanta & Yli-Kauhaluoma, 2005).
Photophysical Chemistry
- Chromogenic and Fluorescence Studies : Its derivatives are utilized in photophysical studies, such as investigating chromogenic responses to metal ions like Hg2+, contributing significantly to the development of selective probes in aqueous solutions (Li et al., 2018).
Therapeutic Research
- Antimicrobial Agents : Derivatives of this compound have been synthesized and characterized as potential antimicrobial agents, indicating its relevance in pharmaceutical research (Bhat et al., 2016).
Crystallography
- Crystal Structure Analysis : The crystal structures of its derivatives have been studied, providing insights into molecular interactions and aiding in the development of active α-glycosidase inhibition agents (Gonzaga et al., 2016).
Mechanism of Action
Target of Action
The primary target of Methyl 5-Methyl-2-Phenyl-2H-1,2,3-Triazole-4-Carboxylate is Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in humans, catalyzing the oxidation of hypoxanthine to xanthine, and further oxidation to uric acid .
Mode of Action
This compound acts as a potent inhibitor of XO . It binds to the active site of the enzyme, thereby preventing the oxidation of hypoxanthine and xanthine to uric acid . This inhibition reduces the production of uric acid, which can be beneficial in conditions like gout where uric acid levels are elevated .
Biochemical Pathways
The compound’s action primarily affects the purine degradation pathway . By inhibiting XO, it prevents the final steps of purine catabolism, leading to a decrease in uric acid production . This can have downstream effects on purine metabolism and uric acid homeostasis .
Result of Action
The inhibition of XO by this compound leads to a decrease in uric acid production . This can help to alleviate symptoms in conditions characterized by hyperuricemia, such as gout .
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules. One of the notable interactions is with xanthine oxidase, an enzyme involved in the oxidative metabolism of purines. The compound acts as a mixed-type inhibitor of xanthine oxidase, thereby reducing the production of uric acid . Additionally, it has shown potential in inhibiting other enzymes such as urease and certain oxidoreductases, which further highlights its versatility in biochemical processes .
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation. The compound modulates gene expression by affecting transcription factors and signaling molecules, leading to altered cellular metabolism and function. For instance, it has been shown to downregulate pro-inflammatory cytokines and upregulate antioxidant enzymes, thereby promoting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of xanthine oxidase, inhibiting its activity and reducing the formation of reactive oxygen species. This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme’s active site . Additionally, the compound can modulate the activity of other enzymes by altering their conformation and stability, leading to changes in their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under physiological conditions, with minimal degradation over time. Long-term studies have shown that it maintains its inhibitory effects on xanthine oxidase and other enzymes, leading to sustained biochemical and cellular changes. Prolonged exposure to the compound may result in adaptive cellular responses, such as upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects, such as reduced oxidative stress and inflammation. At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to disrupted cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 oxidases, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s inhibition of xanthine oxidase also impacts purine metabolism, leading to altered levels of uric acid and other purine derivatives .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects. Its distribution is also influenced by its lipophilicity and ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It may also be targeted to specific organelles, such as mitochondria, through post-translational modifications or targeting signals. This localization allows the compound to modulate various cellular processes, including energy metabolism and oxidative stress responses .
Properties
IUPAC Name |
methyl 5-methyl-2-phenyltriazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-10(11(15)16-2)13-14(12-8)9-6-4-3-5-7-9/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCIHCDLVYSDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)OC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378990 |
Source
|
Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7673-93-0 |
Source
|
Record name | Methyl 5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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